

An In-depth Technical Guide to the Stereoisomers of 4-Methyldecane

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Compound of Interest

Compound Name: 4-Methyldecane

Cat. No.: B1670055

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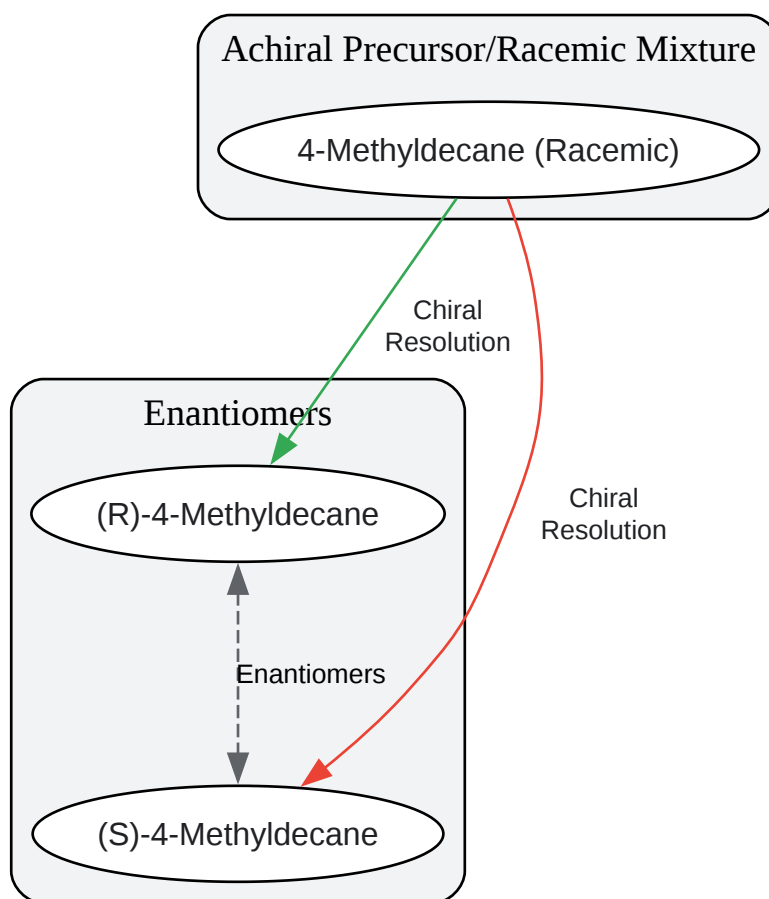
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of **4-methyldecane**, focusing on their synthesis, separation, and physicochemical properties. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the nuances of aliphatic chirality.

Introduction to 4-Methyldecane and its Stereoisomerism

4-Methyldecane is a branched-chain alkane with the chemical formula $C_{11}H_{24}$. The presence of a chiral center at the fourth carbon atom gives rise to two stereoisomers: (R)-**4-methyldecane** and (S)-**4-methyldecane**. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in an achiral environment, such as boiling point and density. However, they will rotate plane-polarized light in equal but opposite directions and may exhibit different biological activities due to the chiral nature of biological systems.^{[1][2]}

Below is a diagram illustrating the relationship between the achiral precursor and the resulting enantiomers of **4-methyldecane**.



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Stereoisomers of **4-Methyldecane**

Physicochemical Properties

While extensive experimental data for the individual enantiomers of **4-methyldecane** are not readily available in the public domain, computed properties and experimental data for the racemic mixture provide valuable insights.

Table 1: Computed Physicochemical Properties of **4-Methyldecane** and its Stereoisomers

Property	4-Methyldecane (Racemic)	(R)-4-Methyldecane	(S)-4-Methyldecane	Data Source
Molecular Formula	C ₁₁ H ₂₄	C ₁₁ H ₂₄	C ₁₁ H ₂₄	PubChem[3][4][5]
Molecular Weight	156.31 g/mol	156.31 g/mol	156.31 g/mol	PubChem[3][4][5]
XLogP3-AA	5.9	5.9	5.9	PubChem[3][4][5]
Topological Polar Surface Area	0 Å ²	0 Å ²	0 Å ²	PubChem[3][4][5]
Complexity	66.4	66.4	66.4	PubChem[3][4][5]

Table 2: Experimental Properties of **4-Methyldecane** (Racemic Mixture)

Property	Value	Conditions	Data Source
Boiling Point	188.0 °C	at 760 mmHg	NIST WebBook
Enthalpy of Vaporization	42.7 kJ/mol	at 25 °C	NIST WebBook
Physical Description	Colorless liquid	-	PubChem[3]

It is important to note that while the boiling points of the individual enantiomers are expected to be identical to the racemic mixture, their optical rotation is a key distinguishing feature. However, experimentally determined values for the specific rotation of (R)- and (S)-**4-methyldecane** are not currently available in published literature.

Synthesis and Chiral Resolution

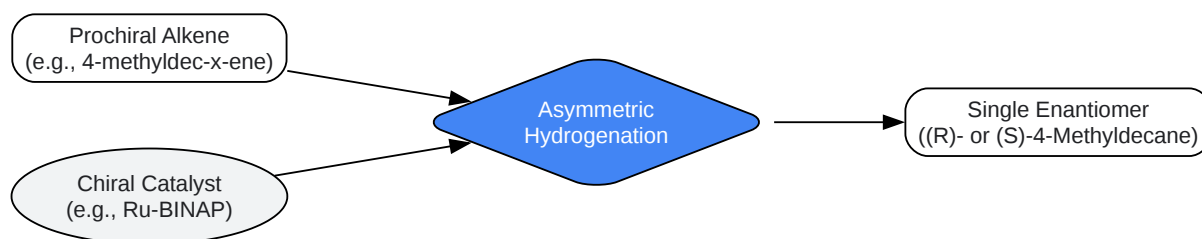
The synthesis of enantiomerically pure **4-methyldecane** can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For a chiral alkane like **4-methyldecane**, this could involve the use of a chiral catalyst or a chiral auxiliary.^{[6][7]} A potential synthetic route could involve the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, (R)-methyl 4-hydroxydecanoate can be synthesized with high enantioselectivity using a Ruthenium-BINAP catalyst, which could then be further modified to yield (R)-**4-methyldecane**.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Precursor (General Approach)

This protocol outlines a general workflow for the asymmetric hydrogenation of a prochiral alkene to a chiral alkane, which could be adapted for the synthesis of **4-methyldecane** enantiomers.



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Asymmetric Synthesis Workflow

- **Catalyst Preparation:** A chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), is prepared under inert atmosphere.
- **Hydrogenation Reaction:** The prochiral alkene precursor is dissolved in a suitable solvent in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas.
- **Reaction Monitoring:** The reaction is stirred at a specific temperature and pressure until completion, monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

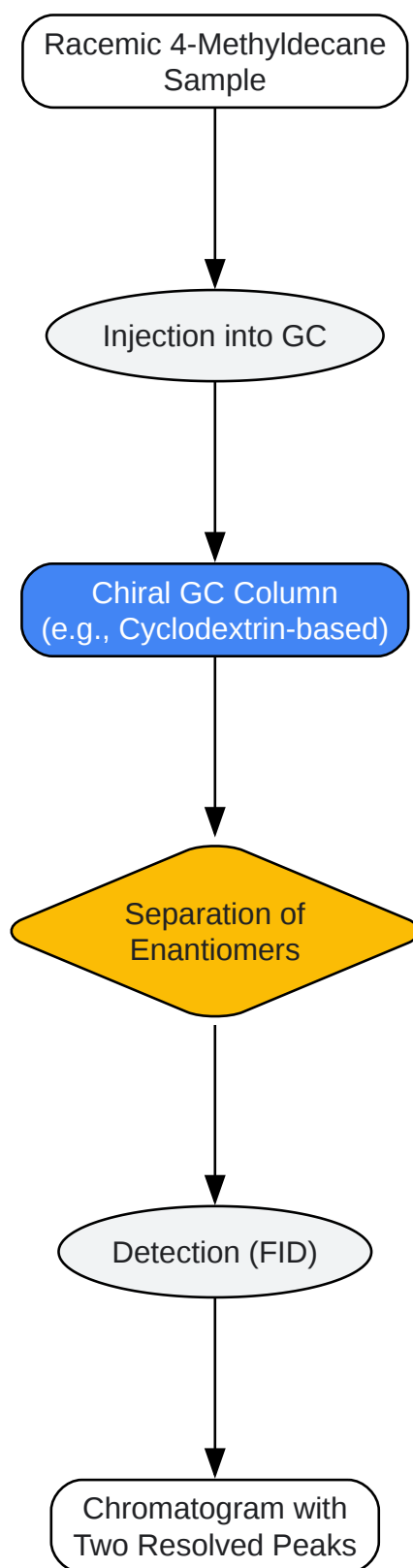
- Purification: Upon completion, the catalyst is removed, and the product is purified by column chromatography or distillation to yield the enantiomerically enriched **4-methyldecane**.
- Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral gas chromatography or by NMR spectroscopy with a chiral solvating agent.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For volatile compounds like **4-methyldecane**, chiral gas chromatography (GC) is a powerful technique.^{[8][9][10][11]} High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can also be employed.^{[12][13][14][15]}

Experimental Protocol: Chiral Gas Chromatography (GC) Separation

This protocol provides a general methodology for the analytical separation of **4-methyldecane** enantiomers.



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Chiral GC Separation Workflow

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is used. Cyclodextrin-based stationary phases are often effective for separating chiral hydrocarbons.[9][10]
- Sample Preparation: A dilute solution of racemic **4-methyldecane** is prepared in a volatile solvent (e.g., hexane).
- Chromatographic Conditions:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
 - Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to an appropriate final temperature to ensure good separation and reasonable analysis time.
 - Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
 - Detector Temperature: Set higher than the final oven temperature to prevent condensation.
- Data Analysis: The retention times of the two enantiomers are recorded. The relative peak areas can be used to determine the enantiomeric composition of a mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard NMR techniques cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to separate signals for each enantiomer.[16] Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which will be identical for both enantiomers. Infrared (IR) spectroscopy reveals the types of bonds present in the molecule, and again, the spectra of the enantiomers will be identical.

Table 3: Spectroscopic Data for **4-Methyldecane** (Racemic Mixture)

Technique	Key Features	Data Source
^{13}C NMR	Spectral data available	PubChem
Mass Spec (GC-MS)	Fragmentation pattern available	PubChem
IR Spectrum	Spectral data available	NIST WebBook

Biological Properties

The chirality of a molecule can have a profound impact on its biological activity.^{[2][17][18][19]} Enantiomers can interact differently with chiral biological receptors, such as enzymes and proteins, leading to different pharmacological or toxicological effects. While specific studies on the biological activities of the (R)- and (S)-enantiomers of **4-methyldecane** are not currently available, it is a critical area for future research, particularly if this molecule or its derivatives are considered for applications in drug development or as biological probes. The general principle of stereospecificity in biological systems suggests that one enantiomer may be more active, have a different type of activity, or be more rapidly metabolized than the other.

Conclusion

The stereoisomers of **4-methyldecane**, (R)- and (S)-**4-methyldecane**, represent a fundamental example of aliphatic chirality. While computed data and experimental information for the racemic mixture are available, a comprehensive understanding of the individual enantiomers requires further experimental investigation. Specifically, the determination of their optical rotation, the development of robust enantioselective synthetic routes, and the evaluation of their distinct biological activities are crucial areas for future research. This guide provides a foundational framework for professionals in chemistry and drug development to approach the study of these and other simple chiral alkanes.

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